

# "theoretical calculations on Methyl 1,3-benzoxazole-5-carboxylate"

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## Compound of Interest

Compound Name: *Methyl 1,3-benzoxazole-5-carboxylate*

Cat. No.: *B1297898*

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## An In-Depth Technical Guide on Theoretical Calculations for **Methyl 1,3-benzoxazole-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

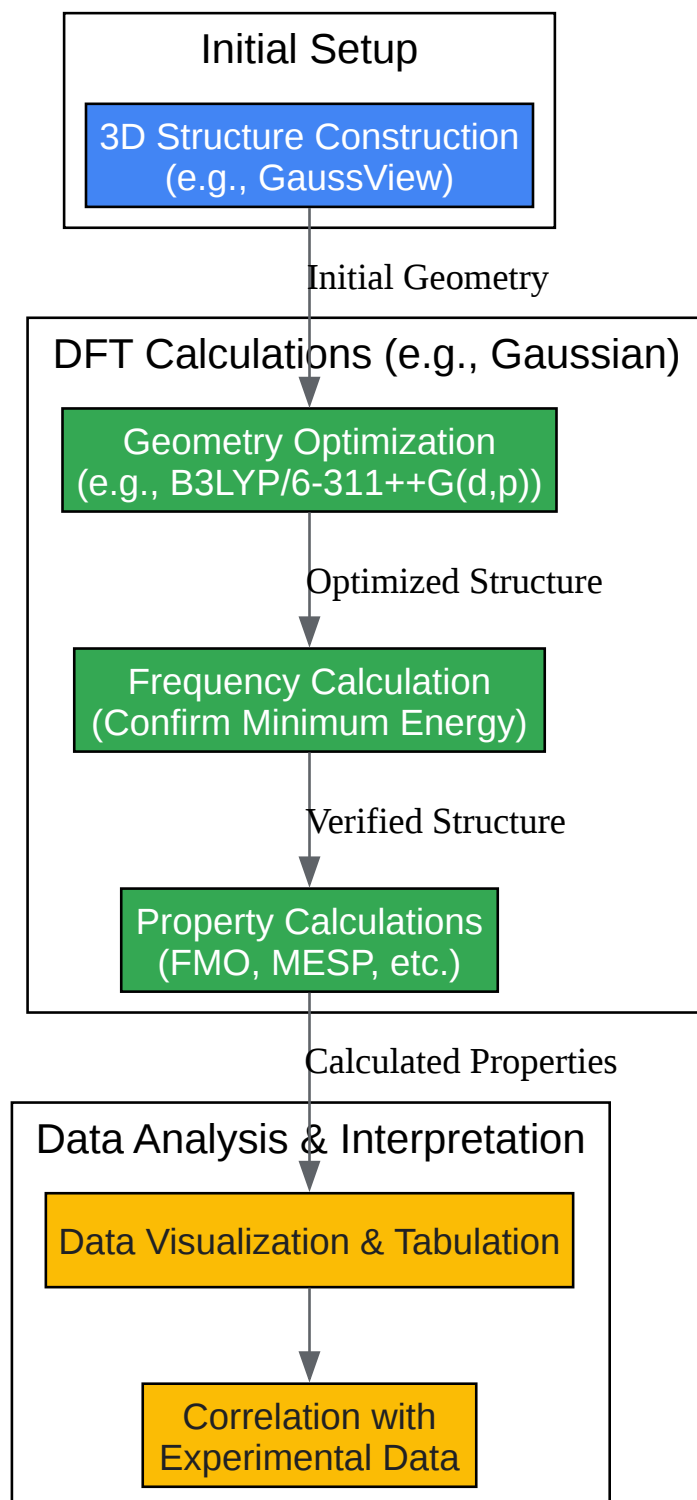
This technical guide provides a comprehensive framework for conducting theoretical and computational analyses of **Methyl 1,3-benzoxazole-5-carboxylate**. Benzoxazole derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for rational drug design. This document outlines the standard methodologies for quantum chemical calculations and molecular docking studies, enabling researchers to predict molecular properties, reactivity, and potential biological interactions.

While specific theoretical studies on **Methyl 1,3-benzoxazole-5-carboxylate** are not extensively published, the protocols described herein are based on established computational investigations of its parent compound, 1,3-benzoxazole-5-carboxylic acid, and other closely related benzoxazole derivatives.<sup>[1][2][3][4]</sup>

## Computational Methodology: A Workflow for In Silico Analysis

The theoretical investigation of a molecule like **Methyl 1,3-benzoxazole-5-carboxylate** involves a multi-step computational workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization and subsequent property calculations using quantum mechanical methods.

## General Computational Workflow



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Caption: A general workflow for performing DFT calculations on a target molecule.

# Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a Pople-type basis set, such as 6-311++G(d,p), is a widely accepted level of theory for reliable calculations on organic molecules like benzoxazoles.<sup>[1][2]</sup>

## Detailed Protocol: DFT Calculations

Objective: To optimize the molecular geometry and calculate key electronic and spectroscopic properties.

Software: Gaussian 09/16, GaussView, VEDA 4.

Methodology:

- **Structure Preparation:** The initial 3D structure of **Methyl 1,3-benzoxazole-5-carboxylate** is drawn using a molecular builder like GaussView.
- **Geometry Optimization:** The structure is optimized to its lowest energy conformation. A typical calculation is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for such systems.<sup>[1]</sup>
- **Frequency Analysis:** Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results also provide theoretical infrared (IR) and Raman spectra.
- **Property Calculation:** Using the optimized geometry, further calculations are performed to determine:
  - **Frontier Molecular Orbitals (FMO):** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability.<sup>[4][5]</sup>

- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[\[1\]](#)[\[4\]](#)
- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and bond properties.

## Data Presentation: Key Calculated Properties

Quantitative results from DFT calculations should be summarized in clear, structured tables for analysis and comparison with experimental data where available.

Table 1: Optimized Geometrical Parameters (Representative)

Parameter	Bond/Angle	Calculated Value (Å or °)	Experimental Value (Å or °)
Bond Length	C1-O2	Data	Data
Bond Length	C4=C5	Data	Data
Bond Angle	C1-O2-C3	Data	Data

| Dihedral Angle | O2-C3-C4-C5 | Data | Data |

Table 2: Calculated Vibrational Frequencies (Representative)

Mode No.	Assignment	Calculated Freq. (cm <sup>-1</sup> )	Experimental Freq. (cm <sup>-1</sup> )
1	C=O stretch (ester)	Data	Data
2	C=N stretch (oxazole)	Data	Data

| 3 | Aromatic C-H bend | Data | Data |

Table 3: Calculated Electronic Properties (Representative)

Property	Value (eV or Debye)
<b>HOMO Energy</b>	<b>Data</b>
LUMO Energy	Data
HOMO-LUMO Gap ( $\Delta E$ )	Data
Dipole Moment	Data
Ionization Potential	Data

| Electron Affinity | Data |

## Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.<sup>[6]</sup> It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For benzoxazole derivatives, which have shown potential as anticancer agents, targets like VEGFR-2 or DNA gyrase are often investigated.<sup>[1][7]</sup>

### Detailed Protocol: Molecular Docking

Objective: To predict the binding interactions and affinity of **Methyl 1,3-benzoxazole-5-carboxylate** with a biological target.

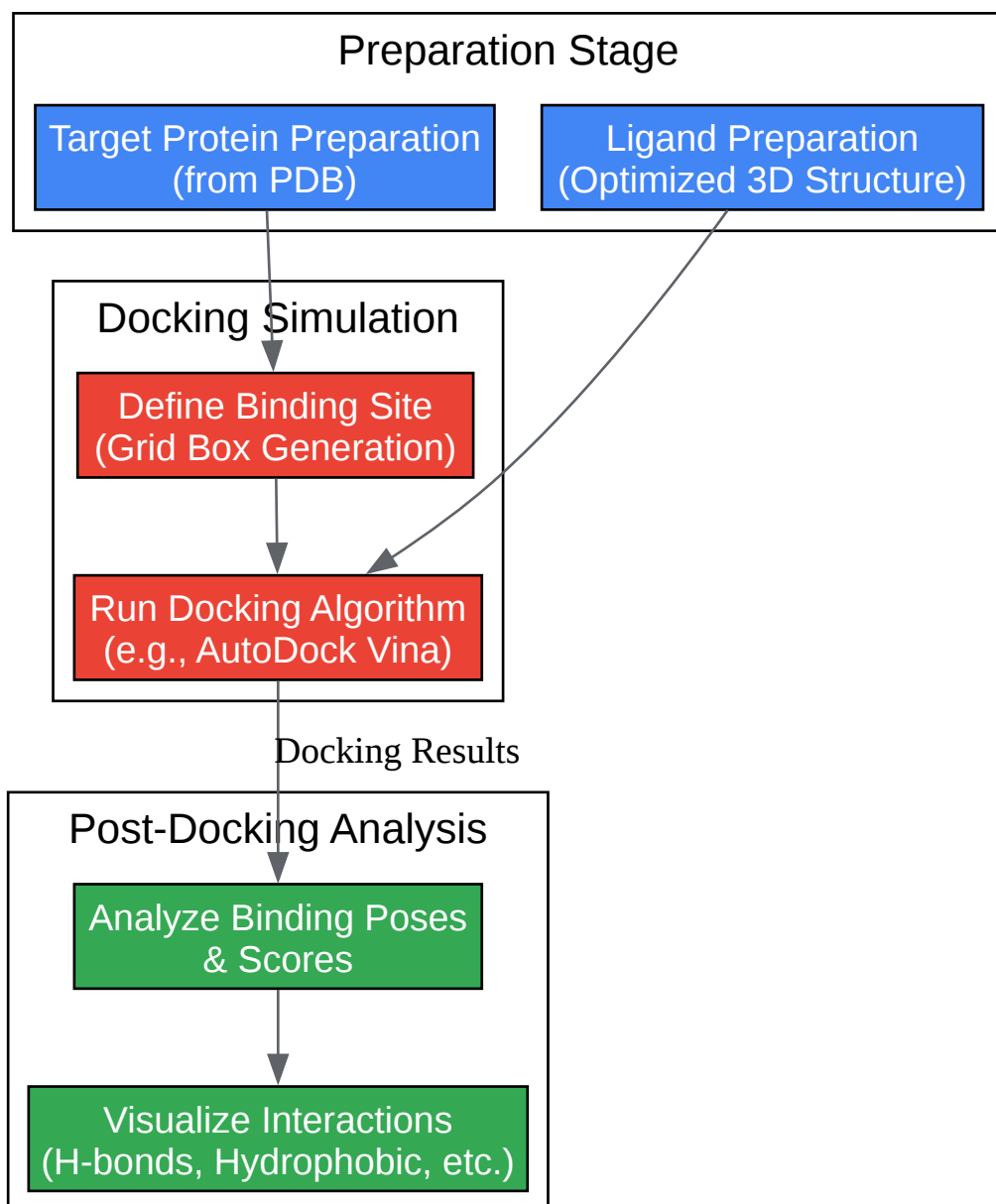
Software: AutoDock Vina, Schrödinger Suite (Maestro), Discovery Studio.

Methodology:

- **Protein Preparation:** The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
- **Ligand Preparation:** The 3D structure of **Methyl 1,3-benzoxazole-5-carboxylate**, obtained from the DFT optimization step, is prepared by assigning charges and defining rotatable bonds.

- **Grid Generation:** A docking grid is defined around the active site of the protein, typically centered on the position of the co-crystallized ligand or a predicted binding pocket.
- **Docking Simulation:** The docking algorithm, such as AutoDock Vina, is run to sample different conformations and orientations of the ligand within the defined grid box. The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses.
- **Analysis of Results:** The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

## Molecular Docking Workflow



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